molecular formula C15H13FN2O B11347306 2-[(4-fluorophenoxy)methyl]-5-methyl-1H-benzimidazole

2-[(4-fluorophenoxy)methyl]-5-methyl-1H-benzimidazole

Cat. No.: B11347306
M. Wt: 256.27 g/mol
InChI Key: YMTITQSGMUNNEX-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenoxy)methyl]-5-methyl-1H-1,3-benzodiazole is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring This particular compound is characterized by the presence of a fluorophenoxy group and a methyl group attached to the benzodiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorophenoxy)methyl]-5-methyl-1H-1,3-benzodiazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorophenol, methylbenzimidazole, and suitable reagents for the formation of the desired bonds.

    Formation of the Fluorophenoxy Group: The 4-fluorophenol is reacted with a suitable alkylating agent to introduce the fluorophenoxy group.

    Cyclization: The intermediate product is then subjected to cyclization conditions to form the benzodiazole ring. This step may involve the use of catalysts and specific reaction conditions to ensure the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 2-[(4-Fluorophenoxy)methyl]-5-methyl-1H-1,3-benzodiazole may involve large-scale synthesis using optimized reaction conditions and equipment. The process may include:

    Batch or Continuous Flow Reactors: Depending on the scale of production, batch or continuous flow reactors may be used to carry out the synthesis.

    Automation and Control: Advanced automation and control systems are employed to monitor and regulate reaction parameters, ensuring consistent product quality.

    Safety and Environmental Considerations: Industrial production also involves adherence to safety and environmental regulations to minimize risks and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorophenoxy)methyl]-5-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out to modify the oxidation state of the compound, potentially leading to the formation of different derivatives.

    Substitution: The fluorophenoxy group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reaction conditions may vary depending on the desired product.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. The reactions are typically carried out under controlled conditions to prevent over-reduction.

    Substitution: Substitution reactions may involve nucleophiles such as amines, thiols, or halides. Catalysts and solvents are selected based on the specific reaction requirements.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Reduced forms with modified functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

2-[(4-Fluorophenoxy)methyl]-5-methyl-1H-1,3-benzodiazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenoxy)methyl]-5-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: It may bind to specific enzymes or receptors, modulating their activity and leading to downstream effects.

    Inhibition or Activation of Pathways: The compound may inhibit or activate specific biochemical pathways, resulting in changes in cellular processes.

    Interaction with DNA or RNA: It may interact with genetic material, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Fluorophenyl)methyl]-5-methoxy-1H-1,3-benzodiazole:

    2-[(4-Fluorophenyl)methyl]-5-methyl-1H-1,3-benzimidazole: Similar structure but with a benzimidazole core, which may result in different biological activities.

    2-[(4-Fluorophenoxy)methyl]-4-methyl-1H-1,3-benzodiazole: The position of the methyl group is different, which can influence the compound’s reactivity and interactions.

Uniqueness

2-[(4-Fluorophenoxy)methyl]-5-methyl-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H13FN2O

Molecular Weight

256.27 g/mol

IUPAC Name

2-[(4-fluorophenoxy)methyl]-6-methyl-1H-benzimidazole

InChI

InChI=1S/C15H13FN2O/c1-10-2-7-13-14(8-10)18-15(17-13)9-19-12-5-3-11(16)4-6-12/h2-8H,9H2,1H3,(H,17,18)

InChI Key

YMTITQSGMUNNEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)COC3=CC=C(C=C3)F

Origin of Product

United States

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